2-Cloro-2,2-difluoroacetofenona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Chloro-2,2-difluoroacetophenone has been achieved using 2,2,2-trifluoroacetophenone as the starting material. This method provides a high yield and presents an environmentally friendly alternative to previous methods that utilized ozone-depleting substances (ODS). The compound acts as an effective difluorocarbene reagent, reacting with various phenol derivatives to produce aryl difluoromethyl ethers in good yields, showcasing its versatility in organic synthesis (Zhang, Zheng, & Hu, 2006).

Molecular Structure Analysis

While specific studies on the molecular structure of 2-Chloro-2,2-difluoroacetophenone were not found, related research on difluoroacetophenones provides insight into the importance of molecular structure analysis in understanding the chemical properties and reactivity of such compounds. For example, the study of 2,4-difluoroacetophenone's structure through spectroscopic methods like FTIR and FT-Raman spectra offers a foundation for analyzing similar compounds (Jeyavijayan, 2015).

Chemical Reactions and Properties

2-Chloro-2,2-difluoroacetophenone is a precursor for various chemical reactions, including the synthesis of gem-difluoromethene-containing compounds. Its high reactivity with bases, nucleophiles, reducing agents, and single-electron transferring agents highlights the compound's versatility and utility in organic synthesis (Hu & Zhang, 2009).

Physical Properties Analysis

This compound is a colorless liquid with a boiling point of 84–85 °C at 25 mmHg. It is soluble in alcohols, ethers, dichloromethane, chloroform, benzene, toluene, acetonitrile, DMF, and DMSO, indicating good solubility in common organic solvents, which is essential for its application in various chemical reactions (Hu & Zhang, 2009).

Chemical Properties Analysis

The chemical properties of 2-Chloro-2,2-difluoroacetophenone, particularly its reactivity as a difluorocarbene precursor, make it a valuable compound in organic chemistry. Its ability to undergo reactions with phenol derivatives to produce aryl difluoromethyl ethers highlights its reactivity and usefulness in introducing difluoromethyl groups into aromatic compounds, which is beneficial for developing compounds with potential biological activity or for material science applications (Zhang, Zheng, & Hu, 2006).

Aplicaciones Científicas De Investigación

Precursor de Difluorocarbeno

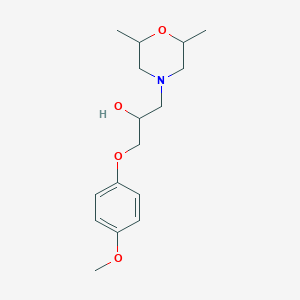

La 2-Cloro-2,2-difluoroacetofenona se utiliza como un precursor de difluorocarbeno basado en una sustancia que no agota la capa de ozono (no-ODS) {svg_1}. Se utiliza en la difluorometilación de derivados de fenol {svg_2}.

Síntesis de Éteres Aril Difluorometil

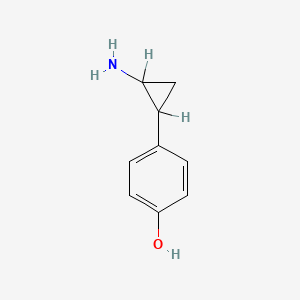

Este compuesto actúa como un buen reactivo de difluorocarbeno, que reacciona fácilmente con una variedad de derivados de fenol estructuralmente diversos en presencia de hidróxido de potasio o carbonato de potasio para producir éteres aril difluorometil {svg_3}.

Moléculas Orgánicas Bioactivas

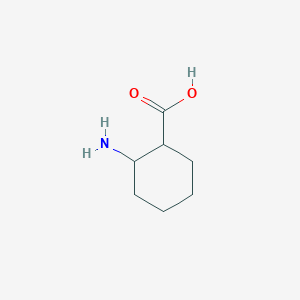

La funcionalidad difluorometoxi (OCF2H) juega un papel importante en muchas moléculas orgánicas bioactivas {svg_4}. Esto incluye inhibidores de enzimas, agentes anti-VIH, agentes antimicrobianos, activadores de canales de potasio, fungicidas, pesticidas, herbicidas y cristales líquidos de fase esméctica {svg_5}.

Materiales de Cristal Líquido

La funcionalidad difluorometoxi también se utiliza en materiales de cristal líquido para aplicaciones de visualización {svg_6}.

Síntesis de Éteres de Sililo Enol 2,2-Difluoro

La this compound se utiliza en la síntesis de éteres de sililo enol 2,2-difluoro {svg_7}.

Síntesis de Compuestos Derivados de Gem-Difluorometeno

Este compuesto se utiliza en la síntesis de compuestos derivados de gem-difluorometeno {svg_8}.

Reacción de Baylis-Hillman

La this compound se puede utilizar como precursor en la reacción de Baylis-Hillman de cetonas fluoroalquilo para obtener productos que contienen clorodifluorometil {svg_9}.

Síntesis de Alcoholes Propargílicos

Este compuesto se puede utilizar como sustrato en la síntesis de alcoholes propargílicos utilizando un nuevo catalizador de rutenio {svg_10}.

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-2,2-difluoroacetophenone are structurally diverse phenol derivatives . Phenols are aromatic compounds that play a crucial role in various biochemical processes.

Mode of Action

2-Chloro-2,2-difluoroacetophenone acts as a difluorocarbene reagent . It readily reacts with a variety of phenol derivatives in the presence of potassium hydroxide or potassium carbonate . The interaction results in the production of aryl difluoromethyl ethers .

Biochemical Pathways

The compound affects the biochemical pathway that leads to the synthesis of aryl difluoromethyl ethers . These ethers have found applications such as enzyme inhibitors, anti-HIV agents, antimicrobial agents, potassium channel activators, fungicides, pesticides, herbicides, and smectic phase liquid crystals .

Result of Action

The result of the action of 2-Chloro-2,2-difluoroacetophenone is the production of aryl difluoromethyl ethers . These ethers have a wide range of applications in bioactive organic molecules and in liquid crystal materials for display applications .

Action Environment

The action of 2-Chloro-2,2-difluoroacetophenone is influenced by the presence of potassium hydroxide or potassium carbonate . These substances act as a base, facilitating the reaction between the compound and phenol derivatives. The compound offers an environmentally friendly alternative to other Freon- or Halon-based difluoromethylating approaches .

Safety and Hazards

This compound has high reactivity and should be handled with care . It should be used in a well-ventilated area and contact with moisture should be avoided . Protective clothing should be worn when there is a risk of exposure . It may cause severe skin burns and eye damage, and may cause respiratory irritation .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Chloro-2,2-difluoroacetophenone plays a significant role in biochemical reactions, primarily as a reagent in the difluoromethylation of phenol derivatives. It interacts with various enzymes and proteins, facilitating the formation of aryl difluoromethyl ethers. The compound’s ability to act as a difluorocarbene reagent allows it to participate in reactions that modify the chemical structure of biomolecules, thereby influencing their function and activity .

Cellular Effects

The effects of 2-Chloro-2,2-difluoroacetophenone on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to alterations in the expression of specific genes, thereby affecting the overall function of the cell. Additionally, its impact on cellular metabolism can result in changes to the energy balance and metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-Chloro-2,2-difluoroacetophenone exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form difluoromethylated products is a key aspect of its mechanism of action. These products can interact with various enzymes and proteins, leading to changes in their activity and function. Additionally, 2-Chloro-2,2-difluoroacetophenone can influence gene expression by modifying the chemical environment within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-2,2-difluoroacetophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to 2-Chloro-2,2-difluoroacetophenone can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Chloro-2,2-difluoroacetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

2-Chloro-2,2-difluoroacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into difluoromethylated products. These metabolic pathways can influence the levels of metabolites within the cell, thereby affecting overall cellular function. The compound’s interaction with specific enzymes can lead to changes in metabolic flux, altering the balance of biochemical reactions within the cell .

Transport and Distribution

Within cells and tissues, 2-Chloro-2,2-difluoroacetophenone is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of 2-Chloro-2,2-difluoroacetophenone are critical factors that determine its overall efficacy and impact on cellular function .

Subcellular Localization

The subcellular localization of 2-Chloro-2,2-difluoroacetophenone plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that 2-Chloro-2,2-difluoroacetophenone exerts its effects in the appropriate cellular context, thereby maximizing its biochemical impact .

Propiedades

IUPAC Name |

2-chloro-2,2-difluoro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOONJNILVDLSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285675 | |

| Record name | 2-Chloro-2,2-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

384-67-8 | |

| Record name | 384-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2,2-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-2,2-difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-chloro-2,2-difluoroacetophenone a desirable reagent for difluoromethylation reactions?

A1: 2-chloro-2,2-difluoroacetophenone stands out due to its environmentally friendly synthesis and ease of handling. Unlike older methods reliant on ozone-depleting substances (ODS), this compound can be synthesized in high yield from 2,2,2-trifluoroacetophenone. [] This makes it a greener alternative for introducing the difluoromethyl group into various molecules. [, ]

Q2: How does 2-chloro-2,2-difluoroacetophenone act as a difluorocarbene precursor? What types of reactions can it be used for?

A2: This compound acts as a difluorocarbene precursor in the presence of a base like potassium hydroxide or potassium carbonate. [] The base deprotonates the alpha-carbon, leading to the formation of a difluorocarbene intermediate. This reactive species can then undergo reactions with various nucleophiles. One well-studied application is the difluoromethylation of phenol derivatives, where 2-chloro-2,2-difluoroacetophenone readily reacts to form aryl difluoromethyl ethers in good yields. []

Q3: Are there any advantages to using 2-chloro-2,2-difluoroacetophenone over other difluorocarbene reagents, such as trimethylsilyl-based reagents?

A3: While trimethylsilyl-based reagents like (bromodifluoromethyl)trimethylsilane (TMSCF2Br) are versatile, 2-chloro-2,2-difluoroacetophenone offers practical advantages for certain reactions. Its synthesis is straightforward and doesn't require specialized techniques or reagents. [] Additionally, its reactivity profile, particularly under basic conditions, might be preferable for specific transformations or substrate classes, though further research may be needed to fully understand its selectivity compared to other reagents.

Q4: What are the structural characteristics of 2-chloro-2,2-difluoroacetophenone?

A4: 2-chloro-2,2-difluoroacetophenone (C8H5ClF2O) has a molecular weight of 190.56 g/mol. [] It is a colorless liquid at room temperature with a boiling point of 84-85 °C at 25 mmHg. [] While specific spectroscopic data might be found in the literature, the provided abstracts do not offer detailed characterization information.

Q5: Are there any safety concerns associated with handling 2-chloro-2,2-difluoroacetophenone?

A5: Due to its high reactivity with bases, nucleophiles, and reducing agents, 2-chloro-2,2-difluoroacetophenone should be handled with caution. [] It's essential to store it under anhydrous, neutral conditions and use it in a well-ventilated fume hood to minimize exposure risks. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester](/img/structure/B1203858.png)

![6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)

![3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid](/img/structure/B1203875.png)